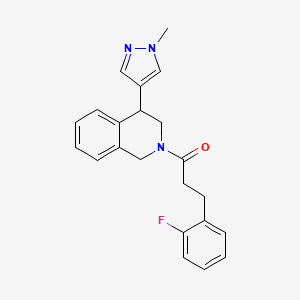

3-(2-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-fluorophenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O/c1-25-13-18(12-24-25)20-15-26(14-17-7-2-4-8-19(17)20)22(27)11-10-16-6-3-5-9-21(16)23/h2-9,12-13,20H,10-11,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSAZDLWWIHFPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CCC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

- Fluorophenyl group : Contributes to lipophilicity and potential receptor interactions.

- Pyrazole moiety : Known for various biological activities including anti-inflammatory and anticancer properties.

- Dihydroisoquinoline structure : Often associated with neuroprotective effects and other pharmacological activities.

Anticancer Activity

Research suggests that compounds containing pyrazole and isoquinoline structures exhibit significant anticancer properties. Pyrazoles are recognized for their ability to inhibit various cancer cell lines through multiple mechanisms, including:

- Induction of apoptosis

- Inhibition of cell proliferation

- Modulation of signaling pathways such as PI3K/Akt and MAPK .

A study focusing on similar pyrazole derivatives showed promising results against breast cancer cells, indicating that the presence of the dihydroisoquinoline core may enhance these effects by further disrupting cancer cell metabolism .

Antimicrobial Properties

The compound's pyrazole component has been linked to antimicrobial activity. Pyrazoles have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The specific activity of this compound against microbial strains remains to be extensively studied, but related compounds have shown significant inhibition against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

The dihydroisoquinoline structure is often associated with neuroprotective properties. Compounds with this scaffold have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may exert protective effects against oxidative stress and neuroinflammation .

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Anticancer Study : A recent investigation into pyrazolo[3,4-b]pyridines revealed that modifications to the pyrazole ring significantly enhanced anticancer activity against Mycobacterium tuberculosis. The study utilized molecular docking techniques to predict binding affinities to target proteins involved in cancer progression .

- Neuroprotective Assessment : In vitro studies on isoquinoline derivatives indicated that certain substitutions could enhance neuroprotective effects in neuronal cell cultures exposed to toxic agents. These findings suggest that the structural features of compounds like this compound may play a crucial role in their therapeutic potential .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound’s core structure involves a 3,4-dihydroisoquinoline scaffold linked to a 1-methylpyrazole moiety. A plausible method involves:

- Step 1 : Condensation of a 3,4-dihydroisoquinoline precursor with a fluorophenyl ketone derivative under acidic or catalytic conditions.

- Step 2 : Introduction of the pyrazole group via Suzuki-Miyaura coupling or nucleophilic substitution, depending on the substituent’s reactivity . Optimization may include solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and use of palladium catalysts for cross-coupling reactions . Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (dichloromethane/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- NMR (¹H/¹³C) : Focus on resolving peaks for the fluorophenyl ring (δ 7.2–7.8 ppm, coupling patterns for fluorine) and pyrazole protons (δ 7.5–8.5 ppm) .

- HRMS : Confirm molecular weight (exact mass ~377.18 g/mol) and isotopic patterns for fluorine .

- IR : Identify carbonyl stretches (~1680–1700 cm⁻¹) and aromatic C-H bends .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. How can the compound’s solubility and stability be assessed for in vitro assays?

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry .

- Stability : Conduct accelerated degradation studies under varied pH (3–9), temperatures (4°C, 25°C, 37°C), and light exposure. Monitor via HPLC at 24/48/72-hour intervals .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

Discrepancies in antimicrobial or kinase inhibition data may arise from:

- Structural variations : Subtle differences in fluorophenyl substitution or pyrazole methylation can alter binding .

- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines and control strains (e.g., S. aureus ATCC 29213) .

- Cellular permeability : Use logP calculations (predicted ~3.2) and Caco-2 assays to correlate lipophilicity with activity .

Q. How can X-ray crystallography elucidate the compound’s molecular conformation and intermolecular interactions?

- Crystallization : Optimize vapor diffusion with solvents like chloroform/methanol (9:1). Target crystal size >0.2 mm³ for diffraction .

- Data collection : Use synchrotron radiation (λ = 0.9–1.0 Å) to resolve fluorine atoms and hydrogen-bonding networks (e.g., C-F⋯H-N interactions) .

- Refinement : Apply SHELXL for anisotropic displacement parameters and validate via R-factor (<0.05) .

Q. What computational methods predict the compound’s binding affinity to target proteins (e.g., kinases or GPCRs)?

- Docking : Use AutoDock Vina or Glide with crystal structures (PDB: 4ZUD for kinase targets) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å) .

- Pharmacophore modeling : Highlight critical features like the fluorophenyl group’s electrostatic potential and pyrazole’s π-π stacking .

Methodological Considerations

Data Contradiction Analysis Example

Issue : Conflicting reports on antimicrobial efficacy against Pseudomonas aeruginosa.

Resolution :

- Hypothesis : Differences in bacterial membrane permeability due to compound aggregation.

- Testing : Perform dynamic light scattering (DLS) to detect aggregates in assay media.

- Result : Aggregates >500 nm reduce bioavailability; add 0.01% Tween-80 to disperse particles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.